2-({4-amino-6-[(4-methylphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide
Description
This compound is a triazinone derivative featuring a sulfanyl acetamide moiety. Its core structure includes a 1,2,4-triazin-3-yl ring substituted with a 4-amino group, a 5-oxo-4,5-dihydro group, and a 4-methylbenzyl (p-tolylmethyl) group at position 4. The sulfanyl (-S-) bridge connects the triazinone core to an acetamide group, which is further substituted with a 3-methylphenyl (m-tolyl) ring at the nitrogen atom.
Properties
IUPAC Name |
2-[[4-amino-6-[(4-methylphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c1-13-6-8-15(9-7-13)11-17-19(27)25(21)20(24-23-17)28-12-18(26)22-16-5-3-4-14(2)10-16/h3-10H,11-12,21H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJINACIJDRMDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC(=O)NC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-amino-6-[(4-methylphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized by reacting cyanuric chloride with an appropriate amine under controlled conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazine intermediate with a thiol compound.
Acetylation: The final step involves acetylation of the amine group to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:
Batch Processing: This involves carrying out the reactions in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processing: This method allows for continuous production of the compound, improving efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-({4-amino-6-[(4-methylphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Nucleophiles such as halides, thiols; reactions are conducted under mild to moderate conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the sulfanyl group.
Scientific Research Applications
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of compounds containing triazine moieties. The compound has been evaluated for its effectiveness against various bacterial strains.
- Mechanism of Action : Triazine derivatives often exhibit antimicrobial activity through the inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways. For instance, compounds similar to the one discussed have shown promising results against Gram-positive and Gram-negative bacteria.
- Case Study : A study demonstrated that a series of triazine derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound was found to possess an IC50 value indicating effective inhibition at low concentrations, suggesting its potential as a lead compound for antibiotic development .
Anticancer Properties
The anticancer potential of triazine derivatives is another area where this compound shows promise. Research indicates that such compounds can induce apoptosis in cancer cells.
- In Vitro Studies : In vitro assays have revealed that the compound can inhibit the proliferation of various cancer cell lines, including those derived from breast and lung cancers. The mechanism often involves the induction of cell cycle arrest and apoptosis through mitochondrial pathways.
- Case Study : A specific derivative of triazine was tested against human glioblastoma cells and showed a significant reduction in cell viability (IC50 values in the micromolar range). This suggests that modifications to the triazine core can enhance anticancer activity .
Neuropharmacological Applications
Neuropharmacology is another promising application area for this compound. Research indicates that certain triazine derivatives can exhibit neuroprotective effects.
- Anticonvulsant Activity : Compounds structurally related to the one discussed have been tested for anticonvulsant properties using animal models. These studies suggest that they may modulate neurotransmitter systems, particularly GABAergic pathways, leading to reduced seizure activity.
- Case Study : In a picrotoxin-induced convulsion model, similar triazine compounds demonstrated significant anticonvulsant effects, indicating their potential use in treating epilepsy or other seizure disorders .
Summary Table of Applications
| Application Area | Mechanism of Action | Notable Findings |
|---|---|---|
| Antimicrobial Activity | Inhibition of cell wall synthesis | Effective against Staphylococcus aureus and E. coli |
| Anticancer Properties | Induction of apoptosis | Significant reduction in viability of glioblastoma cells |
| Neuropharmacology | Modulation of neurotransmitter systems | Demonstrated anticonvulsant effects in animal models |
Mechanism of Action
The mechanism of action of 2-({4-amino-6-[(4-methylphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Variations in the Acetamide Aryl Group
- N-(2,4-Dimethylphenyl) Analogue: describes a compound where the 3-methylphenyl group is replaced with a 2,4-dimethylphenyl substituent.
- N-(4-Isopropylphenyl) Derivative : reports a compound with a bulkier 4-isopropylphenyl group. The increased hydrophobicity of the isopropyl group could enhance membrane permeability but reduce aqueous solubility .
- N-(2-Cyanophenyl) Variant: highlights a derivative with a 2-cyanophenyl substituent, introducing an electron-withdrawing cyano group.
Modifications in the Triazinone Core
- Thiophene-Containing Derivatives : describes compounds fused with thiophene moieties. The incorporation of sulfur-rich heterocycles may enhance π-π stacking interactions or redox activity, as seen in antioxidant studies .
- Fluorinated and Trifluoroacetamido Derivatives: reports triazinones substituted with fluorine and trifluoroacetamido groups. These electronegative substituents could improve metabolic stability and target affinity, as demonstrated in the high antioxidant activity of compound 81f .
Pharmacological Activity Comparison
Anticancer Potential
- Benzenesulfonamide-Triazinone Hybrids: discusses N-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzenesulfonamides with demonstrated anticancer activity. The sulfonamide group may enhance DNA intercalation or topoisomerase inhibition, a mechanism that could extend to the target compound .
- QSAR Insights: highlights metabolic stability correlations in 2-alkylthio-triazinone sulfonamides. The 4-methylbenzyl group in the target compound may confer similar stability, as alkylthio groups are linked to prolonged half-lives .
Antioxidant Activity
- Phosphonate Derivatives: Compound 81f () exhibits superior antioxidant activity compared to standard drugs, attributed to its phosphonic acid group.
Anti-Exudative Effects
- Furan-Substituted Triazoles: reports 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides with anti-exudative activity comparable to diclofenac sodium. The target compound’s 3-methylphenyl group may similarly modulate cyclooxygenase (COX) pathways .
Physicochemical and Spectral Properties
Spectral Data Comparison
Melting Points and Solubility
- Melting Trends : Derivatives with electron-donating groups (e.g., 4-methylphenyl in ) exhibit lower melting points (128–168°C) compared to electron-withdrawing variants. The target compound’s 3-methylphenyl group likely places it within this range .
Biological Activity
The compound 2-({4-amino-6-[(4-methylphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings on the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a triazine core with various substituents contributing to its biological properties. The presence of the sulfanyl group and amino functionalities are particularly noteworthy as they may influence the compound's reactivity and interactions with biological targets.
Research indicates that compounds similar to this compound exhibit diverse mechanisms of action:
- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties against various pathogens. For example, derivatives with triazine cores have been tested against bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating inhibitory effects at low concentrations .
- Anticancer Properties : Studies have highlighted the cytotoxic effects of triazine derivatives on cancer cell lines. For instance, certain analogs have exhibited IC50 values lower than established chemotherapeutic agents, indicating their potential as anticancer agents .
- Anti-inflammatory Effects : Inflammation-related pathways have been targeted by similar compounds, leading to a reduction in pro-inflammatory cytokines in experimental models .
Research Findings and Case Studies
A summary of significant findings related to the biological activity of this compound is presented below:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
